Cas no 50-23-7 (Hydrocortisone)
Hydrocortisone Chemical and Physical Properties
Names and Identifiers
-
- Hydrocortisone
- 11-B,17-A,21-TRIHYDROXY-4-PREGNEN-3,20-DIONE
- 11BETA,17ALPHA,21-TRIHYDROXYPREGN-4-ENE-3,20-DIONE
- 17ALPHA-HYDROXYCORTICOSTERONE
- 17-HYDROXYCORTICOSTERONE
- 4-PREGNEN-11BETA,11A,21-TRIOL-3,20-DIONE
- 4-PREGNEN-11-BETA, 17,21-TRIOL-3,20-DIONE
- 4-PREGNEN-11BETA,17ALPHA,21-TRIOL-3,20-DIONE
- 4-PREGNEN-3,20-DIONE-11BETA,17ALPHA,21-TRIONE
- 4-PREGNENE-11B,17A,21-TRIOL-3,20-DIONE
- 4-PREGNENE-11BETA,17ALPHA,21-TRIOL-3,20-DIONE
- (8S,9S,10R,11S,13S,14S,17R)-11,17-DIHYDROXY-17-(2-HYDROXY-ACETYL)-10,13-DIMETHYL-1,2,6,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-CYCLOPENTA[A]PHENANTHREN-3-ONE
- DELTA4-PREGNEN-11BETA,17ALPHA,21-TRIOL-3,20-DIONE
- HYDROCORTISONE, CYCLODEXTRIN-ENCAPSULATED
- 11,17,21-Trihydroxypregn-4-ene-3,20-dione
- Cortisol
- Cortisol solution
- Hydrocortisone Solution
- Hydrocortisone (Cortisol)
- HYDROCORTISONE(P)
- HYDROCORTISONE(RG)
- 11,17,21-trihydroxy-pregn-4-ene-3,20-dione
- 11,17,21-Trihydroxypregn-4-ene-3,20-dione
- 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione
- 4-Pregnene-11β,17α,21-triol-3,20-dione
- Alacort
- Cleiton
- H-Cort
- hvb
- Hycort
- Hytone
- Optef
- Signef
- wycort
- 11-beta,17-alpha,21-trihydroxypregn-4-ene-3,20-dione
- Hydrocortisone Base
- Acticort
- Cetacort
- Hydrocortisyl
- Cobadex
- Hydrasson
- Cortef
- Kendall's compound F
- Hydrocortone
- Hycortol
- Efcorbin
- Cortiment
- Cortifan
- Corticreme
- Cortanal
- Traumaide
- Permicort
- Ficortril
- Dermacort
- Tarcortin
- Hycortole
- Cortispray
- Proctocort
- Genacort
- Efcortelan
- Dermolate
- Cortonema
- Cortenema
- Cortril
- Dihydrocostisone
- Hytone lotion
- Hydro-Adreson
- Hidro-Colisona
- Scheroson F
- Reichstein's substance M
- Incortin-H
- Polc
- Hydrocortlsone
- Hydrocortisone (Cortisol)
-
- MDL: MFCD00011654
- Inchi: 1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3
- InChI Key: JYGXADMDTFJGBT-UHFFFAOYSA-N
- SMILES: CC12C(C(CO)=O)(O)CCC1C1CCC3C(C1C(O)C2)(C)CCC(=O)C=3
- BRN: 1354819
Computed Properties
- Exact Mass: 362.20900
- Monoisotopic Mass: 362.209324
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 2
- Complexity: 684
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 15
- XLogP3: 1.6
- Topological Polar Surface Area: 94.8
Experimental Properties
- Color/Form: Crystalline white powder
- Density: 1.28g/cm3
- Melting Point: 211-214?°C(lit.)
- Boiling Point: 566.4°C at 760 mmHg
- Flash Point: 220°C
- Refractive Index: 1.594
- Solubility: H2O: 100 mg/mL
- Stability/Shelf Life: Stable, but may be light sensitive. Incompatible with strong oxidizing agents.
- PSA: 94.83000
- LogP: 1.78160
- Sensitiveness: Sensitive to light
- Specific Rotation: 166 º (c=1, C2H5OH 25 ºC)
- Decomposition: 220 ºC
- Color/Form: 50 μM
- Vapor Pressure: 3.44E-15mmHg at 25°C
- Merck: 14,4787
- Solubility: Insoluble in water (h2o: 100 mg/ml), insoluble in ether, slightly soluble in chloroform, soluble in acetone and ethanol. Soluble in concentrated sulfuric acid solution with green fluorescence
Hydrocortisone Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H361
- Warning Statement: P281
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R62;R63
- Safety Instruction: S36/37-S45
- RTECS:GM8925000
-
Hazardous Material Identification:
- Safety Term:S36/37;S45
- TSCA:Yes
- Risk Phrases:R62; R63
- Storage Condition:−20°C
Hydrocortisone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H110523-1g |
Hydrocortisone |
50-23-7 | 98% | 1g |
¥63.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H110523-100g |
Hydrocortisone |
50-23-7 | 98% | 100g |
¥1664.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H110523-25g |
Hydrocortisone |
50-23-7 | 98% | 25g |
¥524.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H110523-5g |
Hydrocortisone |
50-23-7 | 98% | 5g |
¥156.90 | 2023-09-02 | |
| S e l l e c k ZHONG GUO | S1696-10mM (1mL in DMSO) |
Hydrocortisone |
50-23-7 | 99.99% | 10mM (1mL in DMSO) |
¥ 1071.75 | 2023-11-02 | |
| S e l l e c k ZHONG GUO | S1696-50mg |
Hydrocortisone |
50-23-7 | 99.99% | 50mg |
¥ 811.21 | 2023-11-02 | |
| S e l l e c k ZHONG GUO | S1696-200mg |
Hydrocortisone |
50-23-7 | 99.99% | 200mg |
¥ 2211.54 | 2023-11-02 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | QH4001-1g |
Hydrocortisone |
50-23-7 | ≥98% | 1g |
¥100元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | QH4001-5g |
Hydrocortisone |
50-23-7 | ≥98% | 5g |
¥420元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | QH3931-25g |
Hydrocortisone |
50-23-7 | ≥98% | 25g |
¥750元 | 2023-09-15 |
Hydrocortisone Production Method
Production Method 1
Hydrocortisone Raw materials
Hydrocortisone Preparation Products
Hydrocortisone Suppliers
Hydrocortisone Related Literature
-
Sayali Upasham,Serena Bhadsavle,Shalini Prasad Anal. Methods 2019 11 1180
-
Sunil K. Arya,Ganna Chornokur,Manju Venugopal,Shekhar Bhansali Analyst 2010 135 1941
-
Chenhong Yu,Li Li,Yaping Ding,Huajie Liu,Hanyue Cui Analyst 2022 147 744
-
Gabriele Boschetto,Aida Todri-Sanial Phys. Chem. Chem. Phys. 2022 24 1048
-
Sayali Upasham,Kevin Thai,Ritika Muthyala,Shalini Prasad Analyst 2020 145 784
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives 21-hydroxysteroids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Hydroxysteroids 21-hydroxysteroids
- Solvents and Organic Chemicals Organic Compounds
Additional information on Hydrocortisone
Hydrocortisone: Chemical Profile and Contemporary Research Applications
Hydrocortisone, a synthetic glucocorticoid, is a crucial compound in the field of pharmaceuticals and biomedicine. With the chemical identifier CAS No. 50-23-7, this compound has been extensively studied for its potent anti-inflammatory and immunosuppressive properties. The molecular structure of Hydrocortisone (C21H27FO5) consists of a cortisone backbone with a hydroxyl group at the 11-position, which significantly enhances its biological activity. This introduction delves into the chemical characteristics, therapeutic applications, and recent advancements in research involving Hydrocortisone.
The primary pharmacological mechanism of Hydrocortisone involves its interaction with glucocorticoid receptors, leading to a cascade of intracellular events that modulate gene expression. This interaction results in the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. Consequently, Hydrocortisone is widely prescribed for conditions such as rheumatoid arthritis, allergic disorders, and autoimmune diseases. Its ability to suppress the immune system makes it an invaluable tool in managing inflammatory responses.
Recent studies have highlighted the potential of Hydrocortisone in combination therapies. For instance, research published in the journal *Nature Immunology* suggests that co-administration of Hydrocortisone with specific biologics can enhance therapeutic efficacy in autoimmune conditions. This combination approach leverages the immunosuppressive properties of Hydrocortisone to synergize with targeted biologics, potentially reducing side effects and improving patient outcomes.
In addition to its established uses, emerging research is exploring novel applications of Hydrocortisone. A notable area of interest is its role in neuroprotection. Studies indicate that Hydrocortisone may have neuroprotective effects in models of ischemic stroke and traumatic brain injury. The mechanisms behind these effects are believed to involve reductions in oxidative stress and modulation of neuroinflammatory responses. Such findings open new avenues for therapeutic development in neurological disorders.
The chemical synthesis of Hydrocortisone is another area where advancements have been made. Modern synthetic routes have improved yield and purity, making large-scale production more efficient. These improvements are critical for ensuring an adequate supply of Hydrocortisone for medical use worldwide. Furthermore, green chemistry principles have been incorporated into synthetic methodologies, reducing environmental impact while maintaining high standards of product quality.
Another significant development is the use of Hydrocortisone in topical formulations for skin conditions. Topical creams and ointments containing Hydrocortisone are effective in treating conditions such as eczema, psoriasis, and dermatitis. Recent research has focused on optimizing delivery systems to enhance skin penetration and reduce systemic absorption, thereby minimizing potential side effects.
The role of Hydrocortisone in critical care medicine has also been re-evaluated in recent years. Studies have shown that controlled administration of Hydrocortisone can improve outcomes in patients with sepsis by modulating inflammatory responses and reducing organ dysfunction. This has led to updated guidelines recommending its use in specific clinical scenarios within intensive care units.
Future research directions for Hydrocortisone include investigating its potential as an adjuvant therapy in cancer treatment. Preliminary studies suggest that Hydrocortisone may enhance the efficacy of certain chemotherapy regimens by suppressing tumor-related inflammation. While further research is needed to validate these findings, they represent an exciting frontier for oncology research.
In conclusion, Hydrocortisone, identified by CAS No. 50-23-7, remains a cornerstone compound in pharmaceuticals due to its versatile therapeutic applications. From managing inflammatory diseases to exploring novel uses such as neuroprotection and cancer therapy, ongoing research continues to uncover new possibilities for this compound. Advances in synthetic chemistry and formulation technology further enhance its clinical utility, ensuring that it remains a vital tool in modern medicine.
50-23-7 (Hydrocortisone) Related Products
- 135637-20-6((22E,24R)-3beta,5alpha-dihydroxyergosta-7,22-dien-6-one)
- 135529-71-4(24-ethylcholest-7-ene-3beta,5alpha-diol-6-one)
- 135529-70-3(24-methylcholesta-7,24(28)-diene-3beta,5alpha-diol-6-one)
- 1325727-02-3((22E,24R)-3beta,5alpha-dihydroxy-23-methylergosta-7,22-dien-6-one)
- 38623-96-0(3beta,5alpha-Dihydroxy-cholest-7-en-6-on)
- 1625-39-4(6a-Methyl Hydrocortisone)
- 135529-69-0(cholesta-7,22E-diene-3beta,5alpha-diol-6-one)
- 35446-72-1((17betaOH)-17,21-Dihydroxypregn-4-ene-3,11,20-trione)
- 4068-92-2(11,17,21-trihydroxy-pregn-4-ene-3,20-dione)
- 4480-78-8(11,17,21-trihydroxy-pregn-4-ene-3,20-dione)